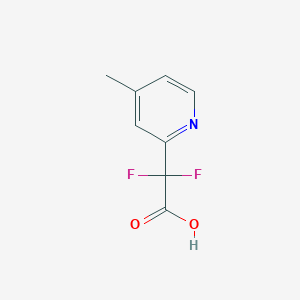

2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2,2-difluoro-2-(4-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-5-2-3-11-6(4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGRGGRRGPLBPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid typically involves the reaction of 4-methylpyridine-2-carbaldehyde with a difluoroacetic acid derivative under suitable reaction conditions. One common method is to react 4-methylpyridine-2-carbaldehyde with difluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized acetic acid derivatives.

Scientific Research Applications

2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid involves its interaction with molecular targets through its fluorine atoms and pyridine ring. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional and Electronic Properties

Acidity :

- The difluoroacetic acid moiety confers strong acidity (pKa ~1.3–2.5), influenced by substituents. For example, the electron-withdrawing nitro group in 2,2-difluoro-2-(4-nitrophenyl)acetic acid further lowers the pKa, enhancing its acidity compared to the 4-methylpyridin-2-yl derivative .

- The 4-methylpyridin-2-yl group provides moderate electron-donating effects via the methyl group, slightly reducing acidity relative to nitro-substituted analogues .

Lipophilicity and Solubility :

- Fluorine and trifluoromethyl groups (e.g., in CAS 1215583-64-4) increase lipophilicity (logP ~1.5–2.5), favoring membrane permeability but reducing aqueous solubility .

- Methoxy-substituted derivatives (e.g., CAS 1216738-74-7) exhibit improved solubility in polar solvents due to the oxygen atom’s polarity .

Biological Interactions: Pyridine and pyrimidine rings (e.g., CAS 1376372-60-9) enable π-π stacking and hydrogen-bonding interactions with biological targets, such as enzymes or nucleic acids .

Biological Activity

2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , and it possesses two fluorine atoms and a pyridine ring, which contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atoms enhance the compound's electrophilicity, allowing for significant interactions with nucleophilic sites on proteins. The pyridine ring can participate in π-π stacking and hydrogen bonding, facilitating binding to molecular targets.

Key Interaction Mechanisms:

- Hydrogen Bonding : The presence of fluorine allows for strong hydrogen bonds with amino acid residues in enzymes.

- Electrostatic Interactions : The electronegative fluorine atoms can create favorable electrostatic interactions, enhancing binding affinity.

- Aromatic Interactions : The pyridine ring engages in aromatic stacking with other aromatic residues, further stabilizing the interaction.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, particularly against leukemia and breast cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including human leukemia (CEM-13) and breast cancer (MCF-7). The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM against these cell lines, demonstrating significant cytotoxicity compared to control substances.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| CEM-13 | 15 | |

| MCF-7 | 20 |

Enzyme Interaction Studies

Inhibition studies revealed that this compound effectively inhibited enzyme activity related to inflammatory pathways. For example:

- mPGES-1 Inhibition : The compound demonstrated a dose-dependent inhibition of mPGES-1, leading to reduced levels of prostaglandin E2 (PGE2), a key mediator in inflammation.

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 2,2-Difluoroacetic acid | Lacks the pyridine ring | Different reactivity profile |

| Difluoro(5-methylpyridin-3-yl)acetic acid | Similar difluoromethyl group; different position | Varying biological activity |

| Trifluoroacetic acid | Contains three fluorine atoms | Stronger acidity; different reactivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid, and how can reaction conditions be systematically optimized?

- Methodology : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, fractional factorial designs can reduce the number of trials while maximizing data output . Statistical tools like ANOVA help quantify parameter significance. Evidence from process optimization in chemical technology highlights the efficacy of DoE in minimizing experimental redundancy .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Combine chromatographic (HPLC, GC) and spectroscopic techniques (NMR, IR). For fluorinated compounds, NMR is critical to confirm substitution patterns. X-ray crystallography (as applied to analogous pyridine-thioether acetic acid derivatives) provides definitive structural confirmation .

Q. What are the key considerations for designing bioactivity assays involving this compound?

- Methodology : Prioritize fluorinated analogs' solubility and stability in biological media. Use fluorinated pyridine derivatives (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) as benchmarks for assay design, noting fluorine's role in enhancing bioavailability and metabolic resistance .

Advanced Research Questions

Q. How do electronic effects of the difluoro and pyridinyl groups influence reaction mechanisms in catalytic systems?

- Methodology : Employ computational chemistry (DFT calculations) to map electron density distributions and transition states. Studies on pyrimidine-thioether acetic acid derivatives demonstrate how fluorine substituents alter charge transfer in coordination polymers . Pair computational insights with kinetic experiments (e.g., isotopic labeling) to validate mechanistic hypotheses.

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or inconsistent yields?

- Methodology : Apply reaction path search methods (e.g., quantum chemical calculations) to identify hidden intermediates or competing pathways. ICReDD’s integrated computational-experimental framework effectively narrows optimal conditions by iterating between theory and lab data . For fluorinated compounds, monitor fluorine-specific side reactions (e.g., defluorination) using mass spectrometry.

Q. How can membrane separation technologies improve the purification of this compound from complex mixtures?

- Methodology : Leverage membrane-based techniques (nanofiltration, reverse osmosis) tailored for acidic, fluorinated organics. Research in chemical engineering design emphasizes membrane pore-size optimization and pH-dependent solute retention .

Q. What computational tools predict the environmental persistence or toxicity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.